molecular formula C20H16FN3OS B2575032 5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941986-64-7

5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2575032
CAS No.: 941986-64-7
M. Wt: 365.43
InChI Key: JXZRLDBWGWXIRV-UHFFFAOYSA-N
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Description

Thiazolo[5,4-d]thiazoles are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They are promising building blocks in the synthesis of semiconductors for plastic electronics .


Synthesis Analysis

A series of thiazolo[5,4-d]thiazoles with bipolar character has been designed and synthesized . Compounds consist of a central thiazolo[5,4-d]thiazole as the electron acceptor (A) and a terminal fragment as the electron-donor (D). Both key structural features are connected through a linker .


Molecular Structure Analysis

The structure of all the compounds is fully π-conjugated providing proximity of the frontier molecular orbitals (FMO) . Thiazolo[5,4-d]thiazole-based compounds exhibit excellent electronic structures with energy gaps falling in the range of 2.5–3.0 eV .


Chemical Reactions Analysis

The synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope .


Physical and Chemical Properties Analysis

Appropriate thermal stability and valuable photophysical properties make these molecules valuable for applications in optoelectronic materials .

Scientific Research Applications

Synthesis and Derivative Formation

  • A study by Gagnier et al. (1984) discusses the synthesis of imidazo[4,5-d]pyridazine nucleosides, where the structure of 5-(4-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one could be used as a precursor for ribosylation, leading to the creation of nucleosides (Gagnier, Halat, & Otter, 1984).

Antimicrobial and Antifungal Activity

Anti-inflammatory and Antinociceptive Potential

  • Alam et al. (2010) explored thiazolo[3,2-a]pyrimidine derivatives for their anti-inflammatory and antinociceptive activities. Compounds structurally similar to this compound demonstrated significant activities in these areas (Alam, Khan, Siddiqui, & Ahsan, 2010).

Antitumor Properties

Antimicrobial, Antioxidant, and α-Glucosidase Inhibitory Activities

  • Menteşe et al. (2015) synthesized benzimidazole derivatives containing 1,2,4-triazole, thiadiazole, oxadiazole, and morpholine rings with significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These findings could imply similar potentials for this compound (Menteşe, Ülker, & Kahveci, 2015).

Electrochemical Properties

  • The electrochemical properties of fluorinated substrates were investigated by Costea et al. (2014), revealing insights into the electrochemical behavior of compounds like this compound in ionic liquids, which could be significant for developing new synthetic methods (Costea, Fafilek, & Kronberger, 2014).

Fluorescence and Electrochromism

  • Woodward et al. (2017) synthesized thiazolothiazole fluorophores with strong fluorescence and reversible electrochromism, indicating that similar fluorophores could be derived from this compound, useful in optoelectronic and photochemical applications (Woodward, Kolesar, Hall, Saleh, Jones, & Walter, 2017).

Mechanism of Action

The parent thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics . Moreover, aryl-functionalized thiazolo[5,4-d]thiazole derivatives are easily prepared .

Future Directions

Despite the almost exponential growth of activity, the synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope . Their potential in the development of novel, low-weight, and fully organic dopants for electroluminescent (EL) devices has been demonstrated .

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-2-methyl-7-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-12-3-7-15(8-4-12)17-19-18(22-13(2)26-19)20(25)24(23-17)11-14-5-9-16(21)10-6-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZRLDBWGWXIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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